
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester typically involves the esterification of benzoic acid derivatives with 3-(1H-pyrrol-1-yl)propyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The benzoyl and pyrrole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester involves its interaction with molecular targets and pathways. The benzoyl and pyrrole groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Pyrrol-1-yl)benzoic acid: A related compound with similar structural features but different functional groups.
4-(1H-Pyrrol-1-yl)benzoic acid: Another derivative with a pyrrole ring, differing in the position of the substituent.
Uniqueness
Benzoic acid, 3-benzoyl-, 3-(1H-pyrrol-1-yl)propyl ester is unique due to its combination of benzoyl and pyrrole groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
599199-21-0 |
|---|---|
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-pyrrol-1-ylpropyl 3-benzoylbenzoate |
InChI |
InChI=1S/C21H19NO3/c23-20(17-8-2-1-3-9-17)18-10-6-11-19(16-18)21(24)25-15-7-14-22-12-4-5-13-22/h1-6,8-13,16H,7,14-15H2 |
InChI-Schlüssel |
XPOHHUDYNPOFLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCCN3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
![4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline](/img/structure/B12580226.png)
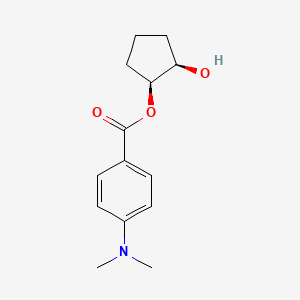
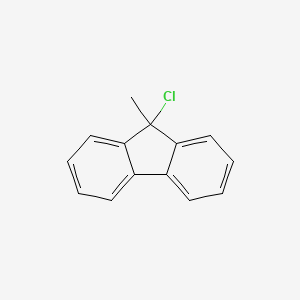
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
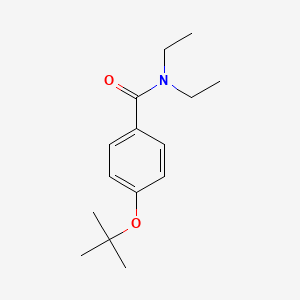
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

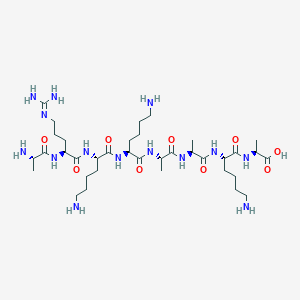
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
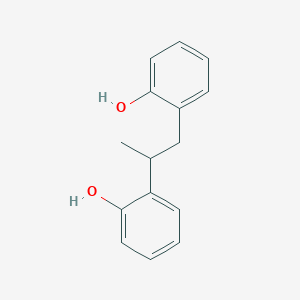
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
